4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
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Overview
Description
4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a synthetic organic compound. It is known for its vibrant color and is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes multiple functional groups such as azo, nitro, hydroxyl, and sulfonic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-chloro-2-hydroxy-5-nitroaniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound with sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques. Its vibrant color makes it useful in spectrophotometric analyses.
Biology
In biological research, the compound is used for staining tissues and cells, allowing researchers to visualize structures under a microscope.
Medicine
While not commonly used in medicine, derivatives of this compound are being explored for their potential as therapeutic agents due to their ability to interact with biological molecules.
Industry
In the industrial sector, the compound is widely used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo tautomerization, which affects the compound’s color properties. The nitro group can participate in redox reactions, making the compound useful in various chemical processes. The sulfonic acid group enhances the compound’s solubility in water, making it easier to use in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
4-(4-((3-Chloro-2-hydroxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: Lacks the nitro group, resulting in different chemical properties.
4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonic acid group, affecting its solubility and reactivity.
Uniqueness
The presence of multiple functional groups in 4-(4-((3-Chloro-2-hydroxy-5-nitrophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid makes it unique. The combination of azo, nitro, hydroxyl, and sulfonic acid groups provides a wide range of chemical reactivity and applications, distinguishing it from similar compounds.
Properties
CAS No. |
83784-13-8 |
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Molecular Formula |
C16H12ClN5O7S |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12ClN5O7S/c1-8-14(19-18-13-7-10(22(25)26)6-12(17)15(13)23)16(24)21(20-8)9-2-4-11(5-3-9)30(27,28)29/h2-7,14,23H,1H3,(H,27,28,29) |
InChI Key |
XFQOAYVRNONXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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